Benzyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate
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Overview
Description
Benzyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate is a complex organic compound with the molecular formula C24H15NO4. This compound belongs to the class of heterocyclic compounds known as indoles, which are characterized by a fused ring structure containing nitrogen. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of Benzyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate is the iron-sulfur protein Rv0338c (IspQ) . This protein is a putative redox sensor and plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .
Mode of Action
The compound acts as a bactericidal agent , killing Mycobacterium tuberculosis by targeting the iron-sulfur protein Rv0338c (IspQ)
Biochemical Pathways
The compound’s action on the iron-sulfur protein Rv0338c (IspQ) affects the redox homeostasis of the bacteria . This disruption can lead to a cascade of effects on various biochemical pathways, ultimately leading to the death of the bacteria . The specifics of these pathways and their downstream effects are still under investigation.
Result of Action
The primary result of the compound’s action is the death of Mycobacterium tuberculosis . By targeting the iron-sulfur protein Rv0338c (IspQ), the compound disrupts the bacteria’s redox homeostasis, leading to bactericidal effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by functionalization to introduce the benzyl ester and other substituents. Key steps may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Functionalization: Introduction of the benzyl ester group can be done via esterification reactions, often using benzyl alcohol and a carboxylic acid derivative in the presence of a catalyst like sulfuric acid.
Cyclization and Oxidation: The formation of the fused ring structure and introduction of the oxo groups typically involve cyclization reactions followed by oxidation using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds within the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings or the indole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products
The major products of these reactions depend on the specific conditions and reagents used For example, oxidation may yield additional ketones or carboxylic acids, while reduction could produce alcohols or alkanes
Scientific Research Applications
Chemistry
In chemistry, Benzyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Researchers investigate the interactions of this compound with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with various biological pathways makes it a promising lead compound for the development of new pharmaceuticals. Studies focus on its efficacy, safety, and pharmacokinetics in preclinical and clinical settings.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, polymers, and electronic materials. Industrial research aims to optimize its production and application to enhance performance and reduce costs.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Another indole derivative with similar structural features but different functional groups.
Benzyl indole-2-carboxylate: A related compound with a benzyl ester group but lacking the fused ring structure.
6,11-Dioxo-6,11-dihydrobenzo[f]quinoline-12-carboxylate: A compound with a similar fused ring system but different heteroatoms.
Uniqueness
Benzyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate is unique due to its specific combination of functional groups and fused ring structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
benzyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO4/c26-22-16-10-4-5-11-17(16)23(27)21-20(22)19(18-12-6-7-13-25(18)21)24(28)29-14-15-8-2-1-3-9-15/h1-13H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYQCJUKMVLDOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C3C=CC=CN3C4=C2C(=O)C5=CC=CC=C5C4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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